3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride
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Overview
Description
3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C6H5ClN2O2·2HCl. It is a derivative of pyridazine, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride typically involves the chlorination of 6-methylpyridazine-4-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of pyridazine, which can be further utilized in different chemical processes and applications .
Scientific Research Applications
3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt metabolic pathways, leading to its desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine-4-carboxylic acid: Similar in structure but with two chlorine atoms.
3-Chloro-4-methylpyridazine: Lacks the carboxylic acid group.
6-Chloropyridazine-3-carboxylic acid: Different position of the chlorine and carboxylic acid groups.
Uniqueness
3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C6H7Cl3N2O2 |
---|---|
Molecular Weight |
245.5 g/mol |
IUPAC Name |
3-chloro-6-methylpyridazine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H5ClN2O2.2ClH/c1-3-2-4(6(10)11)5(7)9-8-3;;/h2H,1H3,(H,10,11);2*1H |
InChI Key |
IVTMGNUMRUCBID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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